Dual FAK1/PTK2B Inhibition with >23-Fold Selectivity Window Over Voltage-Gated Calcium Channels
The target compound demonstrates a dual inhibition profile against Focal Adhesion Kinase 1 (FAK1/PTK2) and Protein-Tyrosine Kinase 2-beta (PTK2B/Pyk2), two closely related non-receptor tyrosine kinases implicated in cancer cell adhesion, migration, and metastasis. In high-throughput screening data curated by BindingDB from PubChem BioAssays, the compound inhibits FAK1 with an IC50 of 3.29 × 10³ nM (3.29 µM) [1] and PTK2B with an IC50 of 1.78 × 10³ nM (1.78 µM) [2]. When counter-screened against the voltage-dependent N-type calcium channel (CACNA1B), the IC50 shifts to 4.10 × 10⁴ nM (41 µM), representing a >23-fold selectivity window relative to PTK2B and ~12.5-fold selectivity relative to FAK1 [3]. Further profiling against the nuclear hormone receptor DAF-12 (C. elegans) and oxysterols receptor LXR-beta (human) yielded IC50 values of 6.75 × 10⁴ nM (67.5 µM), confirming that the compound is not a promiscuous binder [4]. This selectivity pattern is not documented for the des-methoxy N-phenyl analog (CAS 1164532-48-2), for which only CYP3A5 inhibition data (IC50 2.34 × 10³ nM) is publicly available in BindingDB (BDBM50584760) [5].
| Evidence Dimension | Multi-target selectivity profile (kinase vs. ion channel vs. nuclear receptor) |
|---|---|
| Target Compound Data | FAK1 IC50: 3.29 × 10³ nM; PTK2B IC50: 1.78 × 10³ nM; N-type Ca²⁺ channel IC50: 4.10 × 10⁴ nM |
| Comparator Or Baseline | N-Phenyl analog (CAS 1164532-48-2): FAK1/PTK2B data not publicly available; only CYP3A5 IC50 2.34 × 10³ nM reported |
| Quantified Difference | PTK2B-to-Ca²⁺ channel selectivity ratio: ~23-fold for target compound; comparator kinase selectivity data unavailable |
| Conditions | FAK1: PubChem AID 810 (Scripps Research Institute Molecular Screening Center, HTRF assay); PTK2B: PubChem AID 1641; Ca²⁺ channel: PubChem AID 2073 (HTRF assay); DAF-12/LXR-beta: PubChem AID 720734/720737. |
Why This Matters
The dual FAK1/PTK2B activity with a measurable selectivity window over ion channels and nuclear receptors provides a defined starting point for kinase-focused chemical biology studies, whereas substitution with an uncharacterized analog risks unknowingly sacrificing this selectivity profile.
- [1] BindingDB, BDBM41040: FAK1 IC50 = 3.29E+3 nM. PubChem BioAssay AID 810. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41040 (accessed 2026-05-07). View Source
- [2] BindingDB, BDBM41040: PTK2B IC50 = 1.78E+3 nM. PubChem BioAssay AID 1641. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41040&tag=rep&fil=entry&entryid=6204,3970,6201,4086&submit=summary (accessed 2026-05-07). View Source
- [3] BindingDB, BDBM41040: N-type Ca²⁺ channel IC50 = 4.10E+4 nM. PubChem BioAssay AID 2073. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=4282 (accessed 2026-05-07). View Source
- [4] BindingDB, BDBM41040: DAF-12 IC50 = 6.75E+4 nM; LXR-beta IC50 = 6.75E+4 nM. PubChem BioAssay AID 720734, 720737. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41040&tag=rep&fil=entry&entryid=6204,3970,6201,4086&submit=summary (accessed 2026-05-07). View Source
- [5] BindingDB, BDBM50584760: 3-(1H-benzimidazol-2-yl)-6-methoxy-N-phenylchromen-2-imine CYP3A5 IC50 = 2.34E+3 nM. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584760 (accessed 2026-05-07). View Source
